
Tetrahexylammonium hydrogensulfate
Overview
Description
Tetrahexylammonium hydrogensulfate is a quaternary ammonium salt with the chemical formula [CH3(CH2)5]4N(HSO4). It is primarily used as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases in various chemical reactions . This compound is also utilized in coatings, printing inks, rubber, glass, leather, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahexylammonium hydrogensulfate can be synthesized through the reaction of tetrahexylammonium hydroxide with sulfuric acid. The reaction typically occurs in a biphasic system, where the tetrahexylammonium hydroxide is dissolved in an organic solvent, and the sulfuric acid is in an aqueous phase .
Industrial Production Methods
Industrial production methods for tetrahexylammonium hydrogen sulfate involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Tetrahexylammonium hydrogensulfate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by phase-transfer catalysis.
Reduction: It can be involved in reduction reactions, particularly in the presence of suitable reducing agents.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Sodium perborate in a biphasic dichloromethane/water mixture.
Reduction: Aqueous sodium formate catalyzed by palladium-triphenylphosphine.
Substitution: Various halides and nucleophiles under phase-transfer conditions.
Major Products Formed
Oxidation: Epoxides from α,β-unsaturated ketones.
Reduction: Hydrogenated products from aryl bromides.
Substitution: Carboxylic esters from benzylic and allylic bromides.
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Weight : 451.76 g/mol
- Melting Point : 96-102 °C
- Physical Form : Powder
- Purity : ≥98%
These properties make tetrahexylammonium hydrogensulfate suitable for a variety of chemical reactions and analytical techniques.
Phase-Transfer Catalysis
This compound is widely used as a phase-transfer catalyst in organic synthesis. It facilitates reactions between reactants in different phases, enhancing reaction rates and yields.
Case Study: Synthesis of Triarylpyridines
In a study by Reddy et al., this compound was employed in a one-pot multicomponent condensation of aromatic aldehydes and acetophenones, yielding triarylpyridines with good efficiency (65-75%) under solvent-free conditions .
Ion-Pairing Reagent
This compound serves as an effective ion-pairing agent in chromatographic techniques, particularly in HPLC. Its ability to stabilize ionic species enhances the separation of compounds.
Data Table: Ion-Pairing Efficacy
Compound Type | Ion-Pairing Agent | Separation Efficiency (%) |
---|---|---|
Aryl Acids | Tetrahexylammonium HSO₄ | 85-90 |
Amino Acids | Tetrahexylammonium HSO₄ | 75-80 |
Organic Bases | Tetrahexylammonium HSO₄ | 70-75 |
Synthesis of Complex Organic Molecules
This compound has been utilized in various synthetic methodologies to create complex organic molecules.
Case Study: Regioselective Michael Addition
Perumal et al. reported the use of this compound in a regioselective Michael addition of indoles to electron-deficient olefins, producing Michael adducts that exhibited antibacterial activity against Gram-positive and Gram-negative bacteria . The yields ranged from 76% to 90% across different substrates.
Electrochromic Materials
Recent advancements have shown that this compound can be employed in the preparation of bistable electrochromic materials, which have applications in smart windows and displays .
Case Study: Electrochromic Device Fabrication
A study highlighted the role of this compound in synthesizing materials for electrochromic devices, demonstrating its potential in enhancing device performance through improved charge transport properties .
Mechanism of Action
The mechanism of action of tetrahexylammonium hydrogen sulfate involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate and efficiency. The compound’s quaternary ammonium ion interacts with the reactants, enabling their solubilization in the organic phase and subsequent reaction .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium hydrogen sulfate: Another quaternary ammonium salt used as a phase-transfer catalyst.
Tetraethylammonium hydrogen sulfate: Similar in structure but with shorter alkyl chains.
Tetrahexylammonium bisulfate: A related compound with similar applications.
Uniqueness
Tetrahexylammonium hydrogensulfate is unique due to its longer alkyl chains, which provide greater lipophilicity and enhance its effectiveness as a phase-transfer catalyst in organic reactions .
Q & A
Basic Research Questions
Q. What is the role of tetrahexylammonium hydrogensulfate in ion-pair chromatography, and how can its concentration be optimized for analytical separations?
this compound acts as an ion-pair reagent, balancing hydrophilic and hydrophobic interactions to improve retention and resolution of ionic analytes. Its transient complexation with analytes enhances selectivity . To optimize concentration:
- Conduct gradient elution experiments with concentrations ranging from 1–10 mM.
- Adjust pH (typically 3–7) to stabilize ion-pair formation.
- Monitor retention times and peak symmetry using UV or MS detection .
Q. How does this compound improve extraction efficiency in sample preparation for GC-MS analysis?
It facilitates phase-transfer catalysis by forming ion pairs with polar analytes, enhancing their partitioning into organic solvents. For urine analysis:
- Add 150 µL this compound to 1 mL urine with NaOH.
- Extract with toluene and CH₃I to methylate analytes.
- Centrifuge and filter through SM-7 resin to remove interferents .
Q. What purity specifications are critical for this compound in chromatographic applications?
≥99.0% purity (tested via titration or HPLC) is essential to avoid baseline noise and column contamination. Verify sulfate and water content (<0.1% w/w) to prevent method variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported optimal concentrations of this compound for catalytic applications?
Discrepancies often arise from solvent polarity and substrate interactions. Methodological steps:
- Screen concentrations (0.1–5 mol%) in toluene or isooctane, noting dielectric constant effects.
- Use kinetic profiling (e.g., reaction rate vs. [reagent]) to identify saturation points.
- Compare complexation stability via UV-Vis or NMR (e.g., K₄ = 2.4 × 10³ M⁻¹ in isooctane) .
Q. What experimental strategies mitigate cytotoxicity interference when assessing this compound’s antiproliferative effects?
- Use 3D cell cultures (e.g., colon cancer spheroids) to mimic in vivo conditions.
- Pre-culture cells for 4 days without the reagent to establish aggregates.
- Quantify proliferation via Alamar blue assays, normalizing to DMSO controls.
- Note: Morphological changes (e.g., loss of spheroid roundness) may indicate nonspecific toxicity .
Q. How does solvent choice impact this compound’s efficacy in liquid-liquid extraction?
Solvents with low dielectric constants (e.g., toluene, isooctane) favor ion-pair formation but reduce solubility. Experimental design:
- Compare extraction yields in toluene vs. dichloromethane.
- Measure partition coefficients (log P) using radiolabeled analytes.
- Optimize with benzyl alcohol (0.05–0.20 M) to stabilize 4:1 complexes .
Q. What analytical techniques validate the stability of this compound under high-temperature reaction conditions?
- Thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C).
- In situ FT-IR to monitor sulfate group integrity.
- Post-reaction LC-MS to detect degradation byproducts (e.g., hexylamines) .
Q. Methodological Considerations Table
Parameter | Basic Applications | Advanced Applications |
---|---|---|
Concentration Range | 1–10 mM (chromatography) | 0.1–5 mol% (catalysis) |
Key Solvents | Water-acetonitrile mixtures | Toluene, isooctane |
Critical Purity | ≥99.0% (HPLC-grade) | <0.1% water (anhydrous) |
Stability Tests | Room temperature, inert gas | TGA/FT-IR above 100°C |
Properties
CAS No. |
32503-34-7 |
---|---|
Molecular Formula |
C24H52NO4S- |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
tetrahexylazanium;sulfate |
InChI |
InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |
InChI Key |
RULHPTADXJPDSN-UHFFFAOYSA-L |
SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.OS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-] |
Key on ui other cas no. |
32503-34-7 |
Pictograms |
Irritant |
Related CAS |
20256-54-6 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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